molecular formula C24H25N7O3 B2698653 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 920184-74-3

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2698653
CAS No.: 920184-74-3
M. Wt: 459.51
InChI Key: YJVNXOXCZGGZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one primarily targets the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

This compound interacts with USP28 by reversibly binding to it . This interaction directly affects the protein levels of USP28, thereby inhibiting its function . The compound’s mode of action underscores the importance of the terminal free amine group for USP28 inhibition .

Biochemical Pathways

The inhibition of USP28 by this compound affects several biochemical pathways. Particularly, it impacts the cell cycle at the S phase and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . The compound’s action on these pathways results in the inhibition of cell proliferation .

Pharmacokinetics

The compound’s potent inhibition of usp28 suggests that it likely has favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to effectively reach its target and exert its effects .

Result of Action

The action of this compound results in significant molecular and cellular effects. Specifically, it inhibits the proliferation of cells, arrests the cell cycle at the S phase, and impedes the EMT progression in gastric cancer cell lines . These effects contribute to the compound’s antitumor activity .

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-17(34-19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)22-21-23(26-16-25-22)31(28-27-21)18-7-6-10-20(15-18)33-2/h3-10,15-17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVNXOXCZGGZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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